(R)-2-tert-Butyl-6-methyl-1,3-dioxin-4-one
CAS No.: 107289-20-3
VCID: VC0010986
Molecular Formula: C9H14O3
Molecular Weight: 170.21 g/mol
* For research use only. Not for human or veterinary use.

Description | (R)-2-tert-Butyl-6-methyl-1,3-dioxin-4-one is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . It is also known by other names, including (R)-2-tert-butyl-6-methyl-4H-1,3-dioxin-4-one and (2R)-2-tert-Butyl-6-methyl-2H,4H-1,3-dioxin-4-one . This compound is used in various research applications, such as pharmaceutical development, agricultural chemistry, the flavor and fragrance industry, and polymer science . Specifically, it serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting metabolic disorders . In agricultural chemistry, it enhances the efficacy of pesticides and herbicides . It is also incorporated into flavoring agents and fragrances to provide desirable aromatic properties, and it acts as a building block in the synthesis of specialty polymers . Another similar compound is 2,2,6-Trimethyl-4H-1,3-dioxin-4-one, which has a molecular formula of C7H10O3 and a molecular weight of 142.15 . 2,2,6-Trimethyl-4H-1,3-dioxin-4-one is used as a building block in organic synthesis and as a direct precursor to β-dicarbonyl compounds . It has a density of 1.07 g/mL at 25 °C and a refractive index of n20/D 1.460 . (R)-2-tert-Butyl-6-methyl-1,3-dioxin-4-one is widely utilized in academic and industrial research settings for studying reaction mechanisms and developing new synthetic methodologies . |
---|---|
CAS No. | 107289-20-3 |
Product Name | (R)-2-tert-Butyl-6-methyl-1,3-dioxin-4-one |
Molecular Formula | C9H14O3 |
Molecular Weight | 170.21 g/mol |
IUPAC Name | (2R)-2-tert-butyl-6-methyl-1,3-dioxin-4-one |
Standard InChI | InChI=1S/C9H14O3/c1-6-5-7(10)12-8(11-6)9(2,3)4/h5,8H,1-4H3/t8-/m1/s1 |
Standard InChIKey | HWPXDBBVCANLFT-MRVPVSSYSA-N |
SMILES | CC1=CC(=O)OC(O1)C(C)(C)C |
Canonical SMILES | CC1=CC(=O)OC(O1)C(C)(C)C |
PubChem Compound | 13617605 |
Last Modified | Jul 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume